molecular formula C9H8N2O2 B232434 3-Methylpyrido[1,2-a]pyrimidine-2,4-dione

3-Methylpyrido[1,2-a]pyrimidine-2,4-dione

Cat. No. B232434
M. Wt: 176.17 g/mol
InChI Key: BZPOYQDDCPEVOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylpyrido[1,2-a]pyrimidine-2,4-dione is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. This molecule is also known as 3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[1,2-a]pyrimidine or MPPD. It has a molecular formula of C8H6N2O2 and a molecular weight of 162.15 g/mol.

Mechanism of Action

The mechanism of action of 3-Methylpyrido[1,2-a]pyrimidine-2,4-dione is not well understood. However, it is believed that this molecule may exert its antibacterial and antifungal effects by inhibiting the synthesis of nucleic acids. It has also been suggested that this molecule may induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
3-Methylpyrido[1,2-a]pyrimidine-2,4-dione has been shown to exhibit antibacterial and antifungal activity against various strains of bacteria and fungi. It has also been shown to exhibit anticancer activity against various cancer cell lines. Additionally, this molecule has been shown to be a fluorescent probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Methylpyrido[1,2-a]pyrimidine-2,4-dione in lab experiments is its relatively simple synthesis method and high yield. Additionally, this molecule has been shown to exhibit various biological activities, making it a versatile compound for scientific research. However, one limitation of using this molecule is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions related to 3-Methylpyrido[1,2-a]pyrimidine-2,4-dione. One potential direction is to further investigate its antibacterial and antifungal properties and explore its potential use as a new class of antibiotics or antifungal agents. Additionally, further research could be conducted to investigate its potential use as a photosensitizer in photodynamic therapy. Another potential direction is to explore its potential use as a fluorescent probe for the detection of metal ions in biological systems. Finally, future research could be conducted to investigate the potential use of this molecule in the development of new anticancer agents.

Synthesis Methods

The synthesis of 3-Methylpyrido[1,2-a]pyrimidine-2,4-dione involves the reaction of 3-methyluracil and maleic anhydride in the presence of a catalyst. The reaction proceeds through a Diels-Alder reaction to yield the desired compound. This method is relatively simple, and the yield of the product is high.

Scientific Research Applications

3-Methylpyrido[1,2-a]pyrimidine-2,4-dione has potential applications in various fields of scientific research. It has been studied for its antibacterial, antifungal, and anticancer properties. This molecule has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. Additionally, it has been studied for its potential use as a photosensitizer in photodynamic therapy.

properties

Product Name

3-Methylpyrido[1,2-a]pyrimidine-2,4-dione

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

3-methylpyrido[1,2-a]pyrimidine-2,4-dione

InChI

InChI=1S/C9H8N2O2/c1-6-8(12)10-7-4-2-3-5-11(7)9(6)13/h2-6H,1H3

InChI Key

BZPOYQDDCPEVOZ-UHFFFAOYSA-N

SMILES

CC1C(=O)N=C2C=CC=CN2C1=O

Canonical SMILES

CC1C(=O)N=C2C=CC=CN2C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.